molecular formula C21H30O3 B108671 14alpha-Hydroxyprogesterone CAS No. 16031-66-6

14alpha-Hydroxyprogesterone

Cat. No. B108671
CAS RN: 16031-66-6
M. Wt: 330.5 g/mol
InChI Key: UAMNQIUKJVUQMR-JRBOJVLQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14alpha-Hydroxyprogesterone (14α-OHP) is a steroid hormone that is synthesized from progesterone. It is an important intermediate in the biosynthesis of other steroid hormones, including cortisol, aldosterone, and testosterone. 14α-OHP has been extensively studied for its potential use as a diagnostic and prognostic marker in various conditions, including preterm labor, polycystic ovary syndrome, and congenital adrenal hyperplasia.

Mechanism Of Action

The exact mechanism of action of 14α-OHP is not fully understood. It is thought to act primarily through binding to the progesterone receptor and modulating its activity. 14α-OHP has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic effects in various conditions.

Biochemical And Physiological Effects

14α-OHP has been shown to have a number of biochemical and physiological effects. It has been shown to stimulate the production of cortisol and aldosterone, two important steroid hormones involved in the regulation of blood pressure and electrolyte balance. 14α-OHP has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic effects in various conditions.

Advantages And Limitations For Lab Experiments

One advantage of using 14α-OHP in lab experiments is its ability to act as a biomarker for various conditions. Its production can be easily measured using standard laboratory techniques, making it a useful tool for diagnosis and monitoring. However, one limitation of using 14α-OHP in lab experiments is its complex synthesis process, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for research involving 14α-OHP. One area of interest is the development of new diagnostic and prognostic markers for various conditions. Another area of interest is the development of new therapeutic agents that target the progesterone receptor and modulate its activity. Additionally, further research is needed to fully understand the mechanism of action of 14α-OHP and its potential role in the treatment of various conditions.

Synthesis Methods

The synthesis of 14α-OHP involves the conversion of progesterone to 17α-hydroxyprogesterone (17α-OHP) by the enzyme 17α-hydroxylase. 17α-OHP is then converted to 14α-OHP by the enzyme 17,20-lyase. The synthesis of 14α-OHP is a complex process that involves multiple enzymatic steps and requires the presence of various cofactors.

Scientific Research Applications

14α-OHP has been extensively studied for its potential use as a diagnostic and prognostic marker in various conditions. In preterm labor, elevated levels of 14α-OHP have been associated with an increased risk of preterm delivery. In polycystic ovary syndrome, 14α-OHP levels have been found to be elevated in some women and may be a useful marker for the condition. In congenital adrenal hyperplasia, 14α-OHP levels are often elevated due to a deficiency in the enzyme 21-hydroxylase, which is involved in the synthesis of cortisol.

properties

CAS RN

16031-66-6

Product Name

14alpha-Hydroxyprogesterone

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(8R,9S,10R,13R,17S)-17-acetyl-14-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-13(22)16-8-11-21(24)18-5-4-14-12-15(23)6-9-19(14,2)17(18)7-10-20(16,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18-,19+,20-,21?/m1/s1

InChI Key

UAMNQIUKJVUQMR-JRBOJVLQSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O

SMILES

CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Canonical SMILES

CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

synonyms

14 beta-hydroxyprogesterone
14-hydroxyprogesterone
14-hydroxyprogesterone, (14beta)-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.